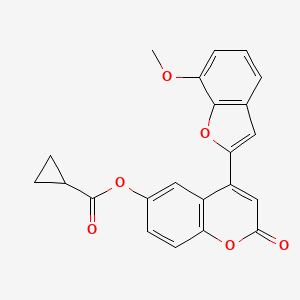
4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate is an organic compound with the molecular formula C13H11NO4 It is characterized by the presence of a pyrrolidinyl group attached to a phenyl propionate moiety
作用機序
Target of Action
It is known that the compound is a derivative of maleimides , which are known to have diverse biological activity .
Mode of Action
It is known that maleimides, which 4-(2,5-dioxo-1-pyrrolidinyl)phenyl propionate is a derivative of, have a highly active double bond in their structure . This allows maleimides to add various nucleophilic and electrophilic reagents, enter into cycloaddition reactions, and also easily polymerize and copolymerize with various unsaturated compounds .
Biochemical Pathways
It is known that maleimides, which this compound is a derivative of, have a wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate typically involves the reaction of 4-aminophenyl propionate with succinic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield of the compound. Additionally, the use of automated purification systems can streamline the isolation and purification processes.
化学反応の分析
Types of Reactions
4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
類似化合物との比較
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share a similar pyrrolidinyl core but differ in the attached alkyl groups.
Benzylamino tetrazine N-hydroxysuccinimidyl ester: This compound has a similar succinimidyl ester functional group but differs in the aromatic ring structure.
Uniqueness
4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate is unique due to its specific combination of a pyrrolidinyl group and a phenyl propionate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-13(17)18-10-5-3-9(4-6-10)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPLZXBDLXIKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)
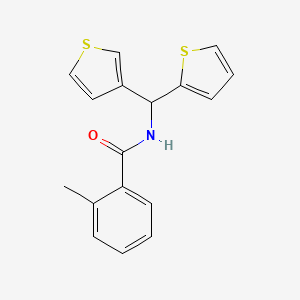
![3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2708888.png)
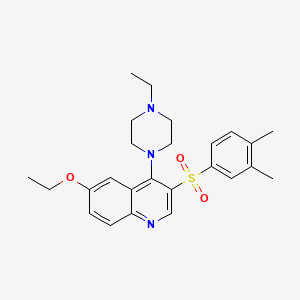
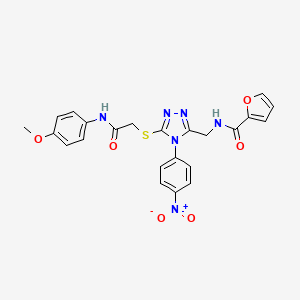
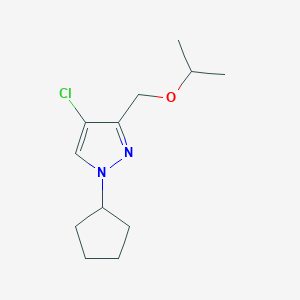
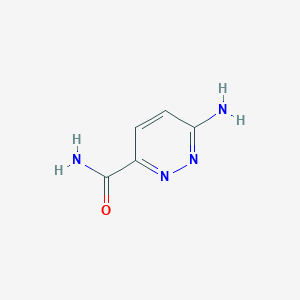
![4-[(Z)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2708900.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/new.no-structure.jpg)
![6-(2,5-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2708903.png)
![4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2708905.png)
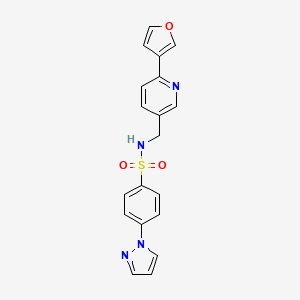
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2708908.png)
